![molecular formula C10H16N2 B6332069 3-[(1-Pyrrolyl)methyl]piperidine CAS No. 164331-95-7](/img/structure/B6332069.png)
3-[(1-Pyrrolyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(1-Pyrrolyl)methyl]piperidine” is a chemical compound with the CAS Number: 164331-95-7 . It has a molecular weight of 164.25 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H16N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-2,6-7,10-11H,3-5,8-9H2 . This indicates that the compound has a complex structure involving a piperidine ring and a pyrrole ring. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 164.25 . It is shipped at room temperature .Scientific Research Applications
3-[(1-Pyrrolyl)methyl]piperidine has been studied extensively in the fields of medicine, pharmacology, and biochemistry. In medicine, it has been studied as a potential anti-inflammatory agent and has been found to be effective in reducing inflammation in animal models. In pharmacology, it has been studied as a potential therapeutic agent for treating anxiety and depression. In biochemistry, it has been studied as a potential drug target for treating various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Compounds with a piperidine moiety are known to influence a variety of biological pathways, contributing to their diverse pharmacological activities .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Advantages and Limitations for Lab Experiments
The use of 3-[(1-Pyrrolyl)methyl]piperidine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it has a wide range of applications in various scientific fields. However, there are also some limitations to its use. For example, it is not very soluble in organic solvents and can be difficult to purify.
Future Directions
The potential applications of 3-[(1-Pyrrolyl)methyl]piperidine are still being explored. Some potential future directions include further research into its anti-inflammatory and neuroprotective effects, as well as its potential use as a therapeutic agent for treating various diseases. In addition, further research into its mechanism of action and its potential interactions with other molecules could lead to new and improved treatments. Finally, further research into its synthesis and purification could lead to more efficient and cost-effective methods of production.
Synthesis Methods
The synthesis of 3-[(1-Pyrrolyl)methyl]piperidine is typically accomplished through the reaction of a pyrrolidine ring with an aldehyde, such as formaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to form the desired product.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been found to have anticancer potential . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been found to inhibit the development of solid tumors in mice when administered at a specific dosage .
properties
IUPAC Name |
3-(pyrrol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-2,6-7,10-11H,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACMYRFYUNRLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

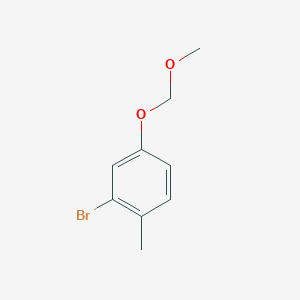
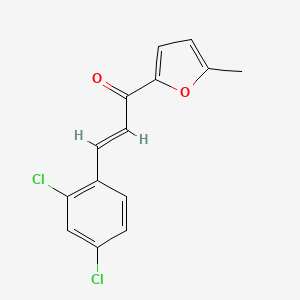

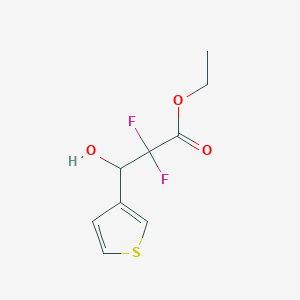
![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)

![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)

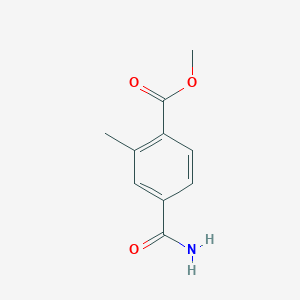

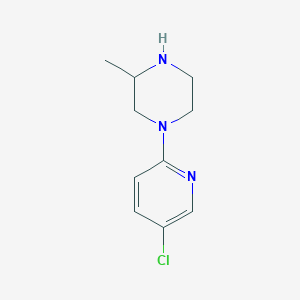


![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)